molecular formula C12H17N3O3 B2572326 4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide CAS No. 923156-08-5

4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide

Cat. No. B2572326
CAS RN: 923156-08-5
M. Wt: 251.286
InChI Key: MDELJFHRIBKNIT-UHFFFAOYSA-N
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Description

“4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide” is a chemical compound with the CAS Number: 923156-08-5 . It has a molecular weight of 251.29 and its IUPAC name is 4-[(1,2-dimethylpropyl)amino]-3-nitrobenzamide . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N3O3/c1-7(2)8(3)14-10-5-4-9(12(13)16)6-11(10)15(17)18/h4-8,14H,1-3H3,(H2,13,16) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.28 . It is a powder and is typically stored at room temperature . Unfortunately, the boiling point is not specified .

Scientific Research Applications

  • Pharmacological Properties and Antiarrhythmic Activity

    • Derivatives of nitrobenzamide, similar to the queried compound, have demonstrated marked antiarrhythmic activity, specifically in models of calcium chloride and aconitin arrhythmia. A notable derivative exhibited significant antiarrhythmic properties with a wider therapeutic ratio compared to known antiarrhythmic drugs, highlighting its potential in pharmacological applications (Avdyunina et al., 2019).
  • Cancer Detection and Imaging

    • Fluoroarylvaline derivatives of nitrobenzamide, similar to the chemical structure , have been researched for their potential in tumor detection. They demonstrated promising results in PET (Positron Emission Tomography) imaging for tumor detection, with favorable tumor-to-blood and tumor-to-brain ratios, suggesting their utility in medical imaging and cancer diagnosis (Qiao et al., 2009).
  • Antibacterial Properties

    • Certain nitrobenzamide derivatives have been synthesized and shown significant antibacterial properties. For instance, certain compounds exhibited the lowest minimum inhibitory concentration values against specific bacterial strains, marking their potential as effective antibacterial agents (Ravichandiran et al., 2015).
  • Biological Activity and DNA Interaction

    • Some aminoantipyrine analogues of nitrobenzamide have shown a variety of biological activities including antibacterial, cytotoxic, and anticonvulsant properties. Furthermore, these compounds revealed appreciable DNA cleavage activities and interactions with specific protein receptors, indicating their potential in therapeutic and diagnostic applications (Ren et al., 2020).
  • Chemical Synthesis and Structural Analysis

    • Research into nitrobenzamide derivatives has led to advancements in chemical synthesis techniques and structural analysis. For example, solvent-free synthesis methods have been developed for certain derivatives, and their antibacterial activity has been assessed, adding to the compound's utility in various scientific applications (Rafiee Pour et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 , indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3-methylbutan-2-ylamino)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-7(2)8(3)14-10-5-4-9(12(13)16)6-11(10)15(17)18/h4-8,14H,1-3H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDELJFHRIBKNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)NC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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